molecular formula C15H17N3O4S B4435208 5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide

5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide

Cat. No. B4435208
M. Wt: 335.4 g/mol
InChI Key: VSGBESSHLWCLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a selective inhibitor of RAC1, a member of the Rho family of small GTPases, and has since been found to have a variety of other targets and applications. In

Mechanism of Action

The mechanism of action of 5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide is not fully understood, but it is thought to act by binding to the switch regions of RAC1 and other small GTPases, preventing their activation. 5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide has been shown to be selective for RAC1 over other small GTPases, such as CDC42 and RHOA, which have similar switch regions.
Biochemical and Physiological Effects
5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, 5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide has been shown to inhibit cell migration and invasion, as well as induce apoptosis. In endothelial cells, 5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed. In neurons, 5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide has been shown to promote neurite outgrowth, the extension of the axon and dendrites that form the connections between neurons.

Advantages and Limitations for Lab Experiments

5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying a variety of signaling pathways. It is also selective for RAC1 over other small GTPases, which allows for more specific targeting of this pathway. However, there are also limitations to the use of 5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide in lab experiments. It has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of results. In addition, the effects of 5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide can vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the use of 5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide in scientific research. One area of interest is the development of more selective inhibitors of RAC1 and other small GTPases, which would allow for more precise targeting of these pathways. Another area of interest is the use of 5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide in combination with other inhibitors or chemotherapeutic agents, which may enhance its effects on cancer cells. Finally, the use of 5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide in animal models of disease, such as cancer or neurodegenerative disorders, may provide further insight into its potential therapeutic applications.

Scientific Research Applications

5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide has been widely used in scientific research as a tool to study the function of RAC1 and other small GTPases. It has been shown to inhibit RAC1 activation in a variety of cell types, including cancer cells, endothelial cells, and neurons. In addition to its effects on RAC1, 5-[(ethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide has also been found to inhibit other signaling pathways, including the PI3K/Akt and ERK pathways.

properties

IUPAC Name

5-(ethylsulfamoyl)-2-methoxy-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-3-17-23(20,21)11-7-8-13(22-2)12(10-11)15(19)18-14-6-4-5-9-16-14/h4-10,17H,3H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGBESSHLWCLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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